molecular formula C19H20N2O3S B11600472 prop-2-en-1-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

prop-2-en-1-yl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11600472
M. Wt: 356.4 g/mol
InChI Key: UGGHADDEDAMHSL-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

The synthesis of PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the prop-2-en-1-yl group: This step involves the addition of the prop-2-en-1-yl group to the thiazolopyrimidine core using reagents such as alkyl halides.

    Functionalization of the aromatic ring:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Research: Researchers may study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidine derivatives:

    Aromatic carboxylates: Compounds with aromatic carboxylate groups may exhibit similar reactivity and biological activity.

The uniqueness of PROP-2-EN-1-YL 2,7-DIMETHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer distinct properties and applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-enyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-5-10-24-18(23)15-12(3)20-19-21(17(22)13(4)25-19)16(15)14-8-6-11(2)7-9-14/h5-9,13,16H,1,10H2,2-4H3

InChI Key

UGGHADDEDAMHSL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)C

Origin of Product

United States

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